molecular formula C22H30N2O8S B1231546 Diethyl 5-[[2-[2-(cyclohexanecarbonylamino)acetyl]oxyacetyl]amino]-3-methylthiophene-2,4-dicarboxylate

Diethyl 5-[[2-[2-(cyclohexanecarbonylamino)acetyl]oxyacetyl]amino]-3-methylthiophene-2,4-dicarboxylate

Cat. No.: B1231546
M. Wt: 482.5 g/mol
InChI Key: NFLAMWCWTZFAFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Diethyl 5-[[2-[2-(cyclohexanecarbonylamino)acetyl]oxyacetyl]amino]-3-methylthiophene-2,4-dicarboxylate is a complex organic compound with a molecular formula of C21H29NO7S. This compound is part of the thiophene family, which is known for its aromatic properties and significant applications in various fields of chemistry and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl 5-[[2-[2-(cyclohexanecarbonylamino)acetyl]oxyacetyl]amino]-3-methylthiophene-2,4-dicarboxylate involves multiple stepsThe reaction typically involves the use of ethyl acetoacetate and ethyl cyanoacetate as starting materials . The reaction conditions often include the use of a base such as sodium ethoxide in an alcohol solvent, and the process is carried out under reflux conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

Diethyl 5-[[2-[2-(cyclohexanecarbonylamino)acetyl]oxyacetyl]amino]-3-methylthiophene-2,4-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert certain functional groups into more reactive forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and the use of catalysts to enhance reaction rates .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions typically result in the formation of new esters or amides.

Scientific Research Applications

Diethyl 5-[[2-[2-(cyclohexanecarbonylamino)acetyl]oxyacetyl]amino]-3-methylthiophene-2,4-dicarboxylate has several applications in scientific research:

Mechanism of Action

The mechanism by which Diethyl 5-[[2-[2-(cyclohexanecarbonylamino)acetyl]oxyacetyl]amino]-3-methylthiophene-2,4-dicarboxylate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, inhibiting or modifying the activity of these targets. The pathways involved often include signal transduction and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets Diethyl 5-[[2-[2-(cyclohexanecarbonylamino)acetyl]oxyacetyl]amino]-3-methylthiophene-2,4-dicarboxylate apart from similar compounds is its specific functional groups and the arrangement of these groups within the molecule. This unique structure imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields.

Properties

Molecular Formula

C22H30N2O8S

Molecular Weight

482.5 g/mol

IUPAC Name

diethyl 5-[[2-[2-(cyclohexanecarbonylamino)acetyl]oxyacetyl]amino]-3-methylthiophene-2,4-dicarboxylate

InChI

InChI=1S/C22H30N2O8S/c1-4-30-21(28)17-13(3)18(22(29)31-5-2)33-20(17)24-15(25)12-32-16(26)11-23-19(27)14-9-7-6-8-10-14/h14H,4-12H2,1-3H3,(H,23,27)(H,24,25)

InChI Key

NFLAMWCWTZFAFU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)NC(=O)COC(=O)CNC(=O)C2CCCCC2

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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